Enhanced Lipophilicity (clogP) Versus the Methylsulfonyl Analog
The replacement of the methyl group in 5,5‑dimethyl‑3‑(methylsulfonyl)‑4,5‑dihydroisoxazole (CAS 326829‑06‑5) with a naphthalen‑1‑ylmethyl group substantially elevates lipophilicity. Calculated clogP values using the BioByte algorithm are 4.82 for the naphthylmethyl derivative versus 0.89 for the methylsulfonyl analog [1]. This ~3.9 log unit increase translates to a >1000‑fold higher predicted octanol/water partition coefficient, which directly impacts membrane permeability, protein binding, and environmental fate properties.
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 4.82 |
| Comparator Or Baseline | 5,5-Dimethyl-3-(methylsulfonyl)-4,5-dihydroisoxazole (CAS 326829-06-5): clogP = 0.89 |
| Quantified Difference | ΔclogP ≈ +3.93 |
| Conditions | BioByte clogP algorithm; in silico prediction |
Why This Matters
A >3.9 log unit lipophilicity difference is sufficient to fundamentally alter a compound's pharmacokinetic or environmental partitioning profile, making the naphthylmethyl analog the preferred choice when high membrane permeability or soil adsorption is desired, whereas the methylsulfonyl analog would be unsuitable for such applications.
- [1] BioByte Corp. clogP Calculation Plugin, version 4.3; accessed via ChemDraw Professional 19.0. Values computed for 5,5-dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole and 5,5-dimethyl-3-(methylsulfonyl)-4,5-dihydroisoxazole. View Source
